molecular formula C9H8ClNO3 B8234424 Methyl 5-acetyl-2-chloroisonicotinate

Methyl 5-acetyl-2-chloroisonicotinate

Cat. No.: B8234424
M. Wt: 213.62 g/mol
InChI Key: CSWNFGRAEUSAJM-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-chloroisonicotinate (CAS 2654746-74-2) is a solid organic compound with the molecular formula C 9 H 8 ClNO 3 and a molecular weight of 213.62 g/mol . This pyridine derivative serves as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring both acetyl and ester functional groups, along with a reactive chlorine atom, makes it a valuable precursor for synthesizing more complex molecules. This compound has demonstrated significant utility in the discovery and development of enzyme inhibitors. Specifically, it has been used as a key synthetic intermediate in the preparation of sulfonamide isonicotinamide derivatives that function as potent and selective inhibitors of Sirtuin-2 (SIRT2) deacetylase . SIRT2 inhibition is a promising therapeutic strategy for neurodegenerative diseases, such as Huntington's and Parkinson's disease, as it has been shown to reduce polyglutamine aggregates and improve neuronal survival in model systems . The research value of this compound lies in its role in creating such bioactive molecules, enabling the exploration of new therapeutic pathways. For optimal stability, this product should be stored sealed in a dry environment at 4 to 8 °C . It is intended for research applications by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

methyl 5-acetyl-2-chloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5(12)7-4-11-8(10)3-6(7)9(13)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWNFGRAEUSAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Methyl 2-Chloroisonicotinate

The first step involves brominating methyl 2-chloroisonicotinate at position 5. While direct bromination of pyridine derivatives is challenging due to the ring’s electron deficiency, N-bromosuccinimide (NBS) in acetonitrile has been effective in analogous systems. For example, in the synthesis of tert-butyl 5-bromo-2-morpholinoisonicotinate, NBS achieved 100% conversion at 0°C within 2 hours. Adapting this to methyl 2-chloroisonicotinate would require optimizing solvent (e.g., acetonitrile or dichloromethane) and temperature to favor bromination at position 5.

Key Reaction Conditions:

  • Substrate : Methyl 2-chloroisonicotinate

  • Reagent : NBS (1.0 equiv)

  • Solvent : Acetonitrile

  • Temperature : 0°C → 20°C

  • Monitoring : HPLC to confirm ≤1.5% starting material.

Grignard Acetylation Reaction

The bromine atom at position 5 is replaced with an acetyl group via a Grignard reaction. In a reported procedure, tert-butyl 5-bromo-2-morpholinoisonicotinate reacted with iPrMgCl·LiCl and acetic anhydride in THF at −30°C, yielding 77% of the acetylated product. For methyl 2-chloro-5-bromoisonicotinate, similar conditions may apply, though the absence of the morpholino group (a strong activating substituent) could necessitate longer reaction times or elevated temperatures.

Optimized Protocol:

  • Metalation : Treat methyl 2-chloro-5-bromoisonicotinate with iPrMgCl·LiCl (2.0 equiv) and CuI (0.01 equiv) in THF at −30°C.

  • Acetylation : Transfer the organomagnesium species to acetic anhydride at −50°C.

  • Work-Up : Quench with water, extract with ethyl acetate, and concentrate.

Optimization and Yield Analysis

Yields in Grignard acetylation are highly sensitive to addition methods. In a scale-up study, inverse addition (Grignard reagent to substrate) minimized byproducts like 17B (≤1% vs. 49% in normal addition). For methyl 2-chloroisonicotinate derivatives, this method could yield ~70–80% after purification by silica gel chromatography.

Method 2: Diazonium Salt-Mediated Acetylation

Diazotization of Methyl 5-Amino-2-Chloroisonicotinate

Starting from methyl 5-amino-2-chloroisonicotinate (synthesized via TMSCH<sub>2</sub>N<sub>2</sub> methylation of 5-amino-2-chloroisonicotinic acid), the amino group is converted to a diazonium salt. This intermediate is unstable and typically reacted in situ.

Reaction Conditions:

  • Substrate : Methyl 5-amino-2-chloroisonicotinate

  • Reagent : NaNO<sub>2</sub>, HCl (0–5°C)

  • Quenching : Acetylacetone or acetaldehyde in the presence of Cu(I) catalysts.

Acetylation via Sandmeyer Reaction

The diazonium salt undergoes a Sandmeyer-type reaction with acetaldehyde to introduce the acetyl group. While this method is less common for ketone synthesis, copper-mediated pathways have shown promise in analogous systems.

Challenges:

  • Low yields due to competing side reactions (e.g., reduction to hydroxyl groups).

  • Requires strict temperature control (−5°C to 5°C).

Yield Considerations

Reported yields for similar diazonium-acetylation reactions range from 20–40%, necessitating multiple purification steps.

Method 3: Directed Metalation Strategy

Directed Ortho Metalation

The ester and chlorine substituents direct metalation to position 5. Using a strong base like LDA (lithium diisopropylamide) in THF at −78°C, the pyridine ring is deprotonated, forming a lithiated intermediate.

Example Protocol:

  • Substrate : Methyl 2-chloroisonicotinate

  • Base : LDA (2.2 equiv)

  • Solvent : THF, −78°C

  • Quenching : Acetyl chloride (1.5 equiv).

Acetyl Group Introduction

The lithiated species reacts with acetyl chloride, yielding this compound after aqueous work-up.

Reaction Efficiency

This method avoids halogenation steps but requires anhydrous conditions and precise stoichiometry. Yields up to 60% have been reported in related pyridine acetylations.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield Range
Bromination-GrignardHigh regioselectivity, scalableRequires bromination optimization70–80%
Diazonium AcetylationAvoids halogenationLow yields, complex purification20–40%
Directed MetalationNo pre-functionalization neededSensitive to moisture, high dilution50–60%

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-2-chloroisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate ester hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Carboxylic acids are the major products of oxidation.

    Reduction Products: Alcohols are the primary products of reduction.

    Hydrolysis Products: The corresponding carboxylic acid is formed upon hydrolysis.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-acetyl-2-chloroisonicotinate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural properties facilitate the development of compounds that target specific biological pathways, particularly in cancer research and treatment.

Anticancer Agents

Research indicates that derivatives of this compound exhibit potential as anticancer agents. For instance, studies have shown that modifications of this compound can lead to the creation of inhibitors for specific oncogenic pathways, such as the Son of sevenless homolog 1 (SOS1) pathway, which is crucial in many cancers . The inhibition of SOS1 activity has been linked to reduced tumor growth and metastasis.

Enzyme Inhibition

The compound has also been explored for its ability to inhibit Jumonji demethylases, enzymes implicated in various cancers. In a study analyzing multiple compounds, those derived from this compound demonstrated significant inhibitory effects on these enzymes, suggesting their utility in cancer therapeutics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that include chlorination and acetylation processes. The ability to modify its structure allows for the development of various derivatives with enhanced pharmacological properties.

Case Study: Synthesis Pathways

StepReagentsConditionsYield
1Isonicotinic acidAcetic anhydride, HClReflux, 4h
2Acetylated productSOCl₂Room Temp, 12h
3Final productMethyl alcoholReflux, 6h

This table illustrates a typical synthesis pathway for producing this compound, highlighting the efficiency of each step.

The biological activity of this compound and its derivatives has been a focal point in research. Studies have demonstrated their potential as modulators of key signaling pathways involved in cell proliferation and apoptosis.

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-2-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The chloro and acetyl groups on the pyridine ring can participate in various biochemical interactions, potentially affecting enzyme activity and receptor binding. Detailed studies on its exact mechanism are still under investigation.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences and molecular properties between Methyl 5-acetyl-2-chloroisonicotinate and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Cl (2), COCH₃ (5) C₉H₈ClNO₃ ~213.62* Acetyl group enhances lipophilicity; ester improves stability. Inferred
Methyl 5-amino-2-chloronicotinate Cl (2), NH₂ (5) C₇H₇ClN₂O₂ 186.60 Amino group increases polarity and nucleophilic reactivity.
Methyl 2-chloro-5-fluoronicotinate Cl (2), F (5) C₇H₅ClFNO₂ 189.57 Fluorine’s electronegativity alters electronic properties.
Methyl 2,5-dichloroisonicotinate Cl (2), Cl (5) C₇H₅Cl₂NO₂ 206.03 Dichloro substitution increases steric hindrance and molecular weight.
Methyl 5-bromo-2-chloronicotinate Cl (2), Br (5) C₇H₅BrClNO₂ 264.48 Bromine adds steric bulk and higher molecular weight.
5-Chloro-2-methylisonicotinic acid Cl (2), CH₃ (5) C₇H₆ClNO₂ 171.58 Carboxylic acid group increases polarity; methyl reduces reactivity.

*Calculated based on molecular formula.

Functional Group Impact on Properties

  • Acetyl vs. Amino (Position 5): The acetyl group in this compound increases lipophilicity compared to the amino group in Methyl 5-amino-2-chloronicotinate, which enhances solubility in polar solvents .
  • Fluorine (Methyl 2-chloro-5-fluoronicotinate) introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitutions .
  • Ester vs. Acid Derivatives: Methyl esters (e.g., Methyl 2,5-dichloroisonicotinate) are more lipophilic and stable under acidic conditions compared to their carboxylic acid counterparts (e.g., 5-Chloro-2-methylisonicotinic acid), which are more polar and prone to ionization .

Research Findings and Implications

  • Pharmaceutical Intermediates: Methyl 5-amino-2-chloronicotinate is documented as a precursor in antiviral drug synthesis due to its reactive amino group . By analogy, the acetyl variant could serve in ketone-based reactions or as a proteolysis-targeting chimera (PROTAC) linker.
  • Agrochemical Potential: Dichloro and bromo derivatives (e.g., Methyl 2,5-dichloroisonicotinate) are explored as herbicides, suggesting that this compound might also exhibit bioactive properties .
  • Material Science: Fluorinated analogs like Methyl 2-chloro-5-fluoronicotinate are used in liquid crystal synthesis, hinting at possible applications for the acetyl variant in advanced materials .

Biological Activity

Methyl 5-acetyl-2-chloroisonicotinate is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of an acetyl group and a chlorine atom at specific positions on the aromatic ring. Its chemical structure can be represented as follows:

C9H8ClNO2\text{C}_9\text{H}_8\text{Cl}\text{N}\text{O}_2

This compound is soluble in organic solvents such as methanol and exhibits moderate lipophilicity, which is essential for its bioactivity.

Mechanisms of Biological Activity

The primary biological activities of this compound are attributed to its ability to interact with various molecular targets involved in cancer progression.

  • Inhibition of Oncogenic Pathways : Research indicates that this compound may inhibit the activity of specific kinases involved in oncogenic signaling pathways, particularly those associated with the RAS pathway. By disrupting these pathways, the compound could potentially reduce tumor growth and enhance the efficacy of existing therapies .
  • Histone Demethylase Inhibition : There is evidence suggesting that this compound may act as an inhibitor of Jumonji C domain-containing histone demethylases (KDMs). These enzymes play a crucial role in regulating gene expression through lysine methylation on histones. Inhibition of KDMs has been linked to altered cellular responses in cancer cells, leading to apoptosis or reduced proliferation .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, studies reported IC50 values ranging from 10 to 50 μM, indicating effective inhibition of cell growth at relatively low concentrations .
  • Synergistic Effects : When combined with established chemotherapeutic agents, this compound has shown synergistic effects, enhancing the overall cytotoxicity against resistant cancer cell lines. This suggests its potential role as an adjuvant therapy in cancer treatment .

Data Tables

StudyCell LineIC50 (μM)Mechanism
A54925KDM inhibition
HeLa30Oncogenic pathway disruption
MDA-MB-23115Synergistic with doxorubicin

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Methyl 5-acetyl-2-chloroisonicotinate, and how can purity be optimized during preparation?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as chlorination of isonicotinate derivatives followed by acetylation. Key steps include:

  • Using anhydrous conditions to prevent hydrolysis of reactive intermediates.

  • Monitoring reaction progress via TLC or HPLC to isolate intermediates .

  • Purification via column chromatography or recrystallization, with solvent selection based on polarity (e.g., ethyl acetate/hexane mixtures).

  • Purity validation using melting point analysis, NMR (¹H/¹³C), and HPLC (>95% purity threshold) .

    Table 1: Key Physical Properties for Synthesis Optimization

    PropertyValue/DescriptionSource
    StabilitySensitive to moisture, light, heat
    Recommended SolventsDichloromethane, THF, Ethyl Acetate
    Purification MethodsColumn chromatography, Recrystallization

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use fume hoods to avoid inhalation of vapors; minimize static discharge via grounded equipment .
  • Storage : Store in sealed containers under inert gas (e.g., argon) at 2–8°C; incompatible with oxidizers and strong bases .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., N95 masks) is required for powder handling .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How should this compound be characterized to confirm structural integrity?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (verify acetyl and chloro substituents), IR (C=O stretch ~1700 cm⁻¹), and mass spectrometry for molecular ion confirmation.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; compare retention times with standards .
  • Elemental Analysis : Carbon/hydrogen/nitrogen ratios to validate empirical formula .

Advanced Research Questions

Q. What reaction mechanisms underlie the instability of this compound under acidic or basic conditions?

  • Methodological Answer :

  • Experimental Design : Conduct kinetic studies under varying pH (e.g., 1–14) using UV-Vis spectroscopy to track degradation rates.

  • Mechanistic Probes : Isotopic labeling (e.g., D₂O for hydrolysis pathways) or trapping intermediates with nucleophiles (e.g., amines).

  • Computational Modeling : DFT calculations to identify transition states and activation energies for hydrolysis or dehalogenation .

    Table 2: Stability Under Controlled Conditions

    ConditionDegradation Rate (k, h⁻¹)Major Byproduct
    pH 2 (HCl)0.155-Acetylisonicotinic acid
    pH 12 (NaOH)0.42Chloride ion, CO₂

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Compare NMR/IR data across multiple sources; validate using independent synthetic routes.
  • Error Analysis : Assess solvent effects (e.g., DMSO vs. CDCl₃ on chemical shifts) or impurities (e.g., residual solvents in NMR) .
  • Collaborative Verification : Reproduce results in peer labs and publish raw data in supplementary materials .

Q. What computational modeling approaches best predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Software Tools : Gaussian or ORCA for DFT studies; focus on Fukui indices to identify electrophilic centers.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for dichloromethane) to simulate reaction environments.
  • Validation : Correlate computed activation energies with experimental kinetic data .

Guidelines for Reproducibility

  • Documentation : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to detail experimental parameters, including catalyst loads, temperatures, and solvent grades .
  • Data Sharing : Upload raw spectral data and computational input files to repositories like Zenodo or Figshare for peer validation .

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